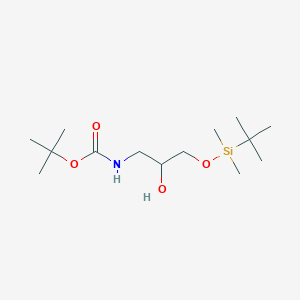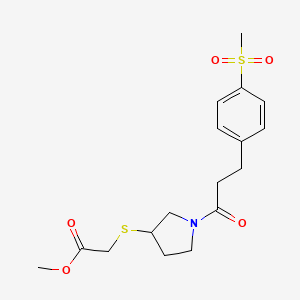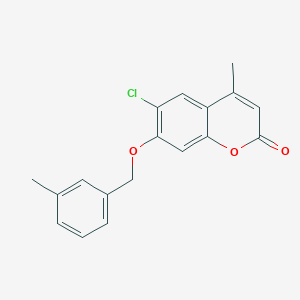
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
Vue d'ensemble
Description
The compound "Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate" is a silyl carbamate derivative, which is part of a class of compounds that are used for the protection of hydroxyl groups during synthetic procedures. These compounds are designed to be stable under various conditions yet can be removed selectively when desired .
Synthesis Analysis
The synthesis of silyl carbamates, such as the compound , can be achieved by treating common amino protecting groups with reagents like tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane in the presence of a catalyst such as Pd(OAc)2. This process allows for the transformation of amino protecting groups into silyl carbamates under mild conditions .
Molecular Structure Analysis
The molecular structure of tert-butyl silyl carbamates has been characterized using various spectroscopic techniques, including 2D heteronuclear NMR experiments. These studies provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound .
Chemical Reactions Analysis
Silyl carbamates are versatile intermediates in organic synthesis. They can undergo chemoselective transformations, reacting with a variety of electrophiles to yield N-ester type compounds with high efficiency. Additionally, tert-butyl silyl carbamates can be used as nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl carbamates are influenced by their stability in different environments. They are generally stable in water or alcohol bases under normal conditions and resist hydrogenolysis and mild chemical reduction. This stability is crucial for their role in protecting hydroxyl groups during the synthesis of sensitive molecules like prostaglandins . The gas chromatography-mass spectrometry analysis of these compounds, including their derivatives, provides insights into their behavior during separation and quantitation processes, as well as their mass spectral profiles .
Applications De Recherche Scientifique
Stereoselective Protonation and Brook Rearrangement:
- Sasaki et al. (2009) demonstrated the stereoselective S(E)2' protonation of alpha-hydroxyallylsilanes mediated by a Brook rearrangement. This process was shown to be equivalent to trapping an enantioenriched C-chiral carbanion at the alpha-position of a nitrile group, achieving up to 77% ee (Sasaki, Shirakawa, Kawahata, Yamaguchi, & Takeda, 2009).
Synthesis and Reactivity:
- Padwa et al. (2003) detailed the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showing its significance in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Protection of Hydroxyl Groups:
- Corey and Venkateswarlu (1972) discussed the use of tert-butyldimethylsilyl derivatives, including tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate, for protecting hydroxyl groups in chemical synthesis. These compounds offer stability under various conditions and are easily removable by specific agents, proving useful in a wide range of applications (Corey & Venkateswarlu, 1972).
Photoredox-Catalyzed Cascade Reactions:
- Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound. This established a new pathway for assembling 3-aminochromones under mild conditions, highlighting the versatility of related carbamates in photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Mécanisme D'action
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)
![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)


![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)